molecular formula C10H11BrO2 B1590505 Methyl 2-(2-bromoethyl)benzoate CAS No. 25109-86-8

Methyl 2-(2-bromoethyl)benzoate

Cat. No. B1590505
CAS RN: 25109-86-8
M. Wt: 243.1 g/mol
InChI Key: ODGOVUCLDAPMKP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da . It is also known by other names such as 2-(Bromométhyl)benzoate de méthyle in French and Methyl-2-(brommethyl)benzoat in German .


Synthesis Analysis

The synthesis of Methyl 2-(2-bromoethyl)benzoate involves a series of reactions starting with 2-formyl benzoic acid methylester as a raw material . This compound reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base to obtain 2-methyl vinylbenzoate . The 2-methyl vinylbenzoate then reacts with a borane dimethyl sulfide complex to produce 2-(2-hydroxyethyl)benzoic acid methyl ester under conditions of sodium hydroxide and hydrogen peroxide . Finally, the 2-(2-hydroxyethyl)benzoic acid methyl ester is converted into the 2-(2-bromoethyl)benzoic acid methyl ester under conditions of triphenylphosphine and carbon tetrabromide .


Molecular Structure Analysis

The molecular structure of Methyl 2-(2-bromoethyl)benzoate consists of a benzoate group attached to a bromomethyl group . The molecular formula is C9H9BrO2 .


Physical And Chemical Properties Analysis

Methyl 2-(2-bromoethyl)benzoate is a liquid at room temperature . It has a molecular weight of 243.1 .

Scientific Research Applications

Polymerization and Material Synthesis

Methyl 2-(2-bromoethyl)benzoate has been explored in polymerization processes. For example, thermal polymerizations of alkali 4-(2-bromoethyl)benzoates have been investigated, leading to the production of compounds like poly(methyl 4-vinylbenzoate) and poly(oxycarbonyl-1,4-phenylene-ethylene). These polymerizations depend on the counter cations of the bromoethyl benzoates, showcasing their utility in material science and polymer chemistry (Akutsu et al., 1999).

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, a related compound, demonstrates interesting behaviors under high pressure, such as transitioning to a Z′ = 2 structure. This highlights the potential application of such compounds in crystal engineering and material sciences (Johnstone et al., 2010).

Insect Control and Fumigation

Methyl benzoate, a derivative, has been identified as a natural insecticide and evaluated as a potential fumigant for controlling pests like western flower thrips and lettuce aphids. Its effectiveness against these pests and its potential as an alternative to more harmful fumigants have been studied, indicating its applicability in agricultural pest management (Yang et al., 2020).

Synthetic Applications

Synthesis of various derivatives of methyl benzoate has been explored for potential applications in creating bioactive molecules. For instance, methyl-2-formyl benzoate is known for its various pharmacological activities and serves as a versatile substrate in organic synthesis (Farooq & Ngaini, 2019).

Spectroscopy and Chemical Analysis

Methyl benzoate has been studied as a model compound in the development of new infrared pulse schemes. Its vibrational modes are significant for understanding molecular vibrational coupling, pertinent to biomolecules and chemical analysis (Maiti, 2014).

Safety And Hazards

Methyl 2-(2-bromoethyl)benzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

methyl 2-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOVUCLDAPMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500405
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromoethyl)benzoate

CAS RN

25109-86-8
Record name Methyl 2-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Bromoethyl)-benzoic acid (11.4 g, 50 mmol) is added to a solution of diazomethan in ether at 0° C. The reaction mixture is concentrated in vacuo, and the residue purified by chromatography to give the desired compound as a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L He, YH Guo, YP Wang, XJ Wang, J Zhang… - Chinese Chemical …, 2012 - Elsevier
A novel and practical synthetic route is presented for the preparation of methyl-(E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, the key intermediate of …
Number of citations: 2 www.sciencedirect.com
HH Baer, SR Naik - The Journal of Organic Chemistry, 1970 - ACS Publications
See Figures 1-3 for infrared spectra of A, B, and kutkin. Figure 4 shows the nmr spectrum of B. On the basis of structures II and III for the two major degradation products, we propose the …
Number of citations: 4 pubs.acs.org
F Genrich, G Harms, E Schaumann, M Gjikaj… - Tetrahedron, 2009 - Elsevier
The reaction of silyl-substituted carbanion 1b with arene-1,2-dicarboxylates 6, 15 yields indenone derivatives 11, 16 in a domino process involving silyl C→O migration and elimination. …
Number of citations: 11 www.sciencedirect.com
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
Since the discovery of the serotonin 4 receptor (5-HT 4 R), a large number of receptor ligands have been studied. The safety concerns and the lack of market success of these ligands …
Number of citations: 30 pubs.acs.org
N Al-Shar'i, M Hassan, H Al-Barqi… - Jordan Journal of …, 2020 - archives.ju.edu.jo
In this study, a computational fragment-based drug design approach was employed to design potential glyoxalase-I (GLO-I) inhibitors. GLO-Iis overexpressed in various cancer types, …
Number of citations: 3 archives.ju.edu.jo
E Mason - 2023 - openaccess.wgtn.ac.nz
Tuberculosis (TB) is an infectious disease caused by the bacterium Mycobacteria tuberculosis (Mtb). In 2021 over 10 million people were diagnosed with TB. It is the number two cause …
Number of citations: 2 openaccess.wgtn.ac.nz
SR Naik - 1967 - ruor.uottawa.ca
In the Introduction to this thesis, some general renmarks on the significance of the chemistry of aliphatic nitro conmpounds will be followed by a brief review of some synthetic methods …
Number of citations: 2 ruor.uottawa.ca

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